![molecular formula C9H7BrN2O2 B6353952 Methyl 6-bromo-1H-benzo[d]imidazole-4-carboxylate CAS No. 1806517-50-9](/img/structure/B6353952.png)
Methyl 6-bromo-1H-benzo[d]imidazole-4-carboxylate
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Overview
Description
“Methyl 6-bromo-1H-benzo[d]imidazole-4-carboxylate” is a chemical compound with the CAS Number: 1806517-50-9 . It has a molecular weight of 255.07 . The IUPAC name for this compound is “methyl 6-bromo-1H-benzo[d]imidazole-4-carboxylate” and its InChI Code is 1S/C9H7BrN2O2/c1-14-9(13)6-2-5(10)3-7-8(6)12-4-11-7/h2-4H,1H3, (H,11,12) .
Molecular Structure Analysis
The molecular structure of “Methyl 6-bromo-1H-benzo[d]imidazole-4-carboxylate” can be represented by the linear formula C9H7BRN2O2 . The compound contains a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 6-bromo-1H-benzo[d]imidazole-4-carboxylate” are not explicitly mentioned in the literature, imidazole compounds are known to participate in a variety of chemical reactions due to their amphoteric nature .Physical And Chemical Properties Analysis
“Methyl 6-bromo-1H-benzo[d]imidazole-4-carboxylate” is a solid compound . It is highly soluble in water and other polar solvents . The compound shows both acidic and basic properties due to its amphoteric nature .Scientific Research Applications
Pharmaceutical Research
Imidazole derivatives, such as Methyl 6-bromo-1H-benzo[d]imidazole-4-carboxylate, have been found to exhibit a broad range of biological activities . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Drug Synthesis
This compound can be used in the preparation of drugs. For instance, it has been used in the preparation of Abemaciclib, a kinase inhibitor for the treatment of adult patients with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer who have experienced disease progression following endocrine therapy and prior chemotherapy .
Anti-tuberculosis Agents
A ring-substituted-1H-imidazole-4-carboxylic acid derivative, such as Methyl 6-bromo-1H-benzo[d]imidazole-4-carboxylate, is shown to act as a new class of anti-tuberculosis agents .
Chemical Synthesis
Methyl 6-bromo-1H-benzo[d]imidazole-4-carboxylate is a useful reagent in the synthesis of various organic compounds due to its reactivity and structural features .
Dye Manufacturing
Imidazole derivatives are also used in the manufacturing of dyes . The presence of the imidazole ring in the structure of the dye molecule can enhance the dye’s performance.
Corrosion Inhibitors
Imidazole and its derivatives have been used as corrosion inhibitors. The presence of the imidazole ring in the structure of the inhibitor can enhance its performance .
Safety and Hazards
The safety information for “Methyl 6-bromo-1H-benzo[d]imidazole-4-carboxylate” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Therefore, appropriate safety measures should be taken while handling this compound .
Mechanism of Action
Target of Action
Methyl 6-bromo-1H-benzo[d]imidazole-4-carboxylate, also known as MFCD28348408, is a compound that belongs to the class of imidazole derivatives . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
These interactions can result in changes at the molecular and cellular levels, contributing to their diverse biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which may influence their bioavailability .
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that mfcd28348408 may have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
methyl 6-bromo-1H-benzimidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-5(10)3-7-8(6)12-4-11-7/h2-4H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWXTUDTTDQFJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)Br)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-1H-benzo[d]imidazole-7-carboxylate |
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